2-[({4-chloro-2-[(5-chloro-2-{[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]amino}phenyl)disulfanyl]phenyl}imino)methyl]-5-methoxybenzenol
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Overview
Description
This compound is a complex organic molecule with multiple functional groups, including phenyl rings, imine groups, disulfanyl groups, and methoxy groups. It also contains chlorine atoms, suggesting that it might be a type of organochlorine compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and aromatic rings. The exact structure would depend on factors like the spatial arrangement of these groups and the presence of any chiral centers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its molecular structure, polarity, and the nature of its functional groups. For example, it might have a high boiling point due to the presence of aromatic rings, and it might be soluble in organic solvents due to its nonpolar groups .Scientific Research Applications
Organophosphorus Compound Synthesis
One relevant study involves the use of organophosphorus compounds in synthesizing derivatives with potential applications. The reaction of Lawesson's Reagent with aromatic dihydroxy compounds illustrates a method for preparing 1,3,2-dioxaphospholane-2-sulfide derivatives, highlighting a route to phosphorus-containing heterocycles which have diverse applications, including as intermediates in organic synthesis and materials science (Shabana, Osman, & Atrees, 1994).
Anticancer Drug Analogues
Another study focused on the synthesis of 1,5-benzothiazepine derivatives as analogues of anticancer drugs. The condensation of 2-aminobenzene thiols with methyl(±)trans-3-(4-methoxyphenyl)glycidate in xylene produced compounds that were screened for their antimicrobial activity, indicating the potential for these compounds in drug development and pharmacological research (Sharma, Singh, Yadav, & Prakash, 1997).
Corrosion Inhibition
Research into the corrosion inhibition properties of certain derivatives for mild steel in acidic environments showcases the application of these compounds in industrial chemistry and materials science. The study on 2-aminobenzene-1,3-dicarbonitriles derivatives revealed their effectiveness as corrosion inhibitors, demonstrating the broader utility of similar compounds in protecting metals from corrosion (Verma, Quraishi, & Singh, 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[[4-chloro-2-[[5-chloro-2-[(2-hydroxy-4-methoxyphenyl)methylideneamino]phenyl]disulfanyl]phenyl]iminomethyl]-5-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22Cl2N2O4S2/c1-35-21-7-3-17(25(33)13-21)15-31-23-9-5-19(29)11-27(23)37-38-28-12-20(30)6-10-24(28)32-16-18-4-8-22(36-2)14-26(18)34/h3-16,33-34H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIACDJFYXTPIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NC2=C(C=C(C=C2)Cl)SSC3=C(C=CC(=C3)Cl)N=CC4=C(C=C(C=C4)OC)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22Cl2N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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